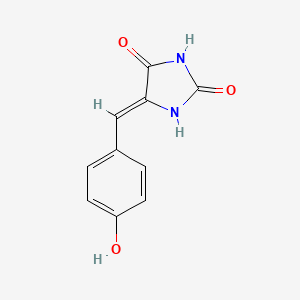

(5Z)-5-(4-Hydroxybenzyliden)-2,4-imidazolidindion

Übersicht

Beschreibung

Anticancer compound. Chemopreventive. Shows anti-metastatic activity in prostate cancer cells through enhancement of cell-cell adhesion. Anti-invasive compound. Glycogen synthase kinase-3beta (GSK-3 beta) inhibitor.

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Sonden

Diese Verbindung wurde als fluoreszierende Sonde untersucht, da die eingeschränkte Umgebung einen ausgeprägten Einfluss auf ihre photochemischen Eigenschaften hat . Die Photoisomerisierung und thermische Rückreaktion dieser Verbindung wurden unter 365-nm-Bestrahlung untersucht .

DNA-Markierung

Die Verbindung hat sich als vielversprechend für die DNA-Markierung erwiesen. Photophysikalische Studien von Benzylidenimidazothiazolon in Gegenwart von dsDNA zeigten eine Fluoreszenzanhebung . Dies deutet darauf hin, dass die Verbindung als wertvolles Werkzeug für die detaillierte Untersuchung physikalisch-chemischer, biochemischer oder biologischer Systeme eingesetzt werden könnte .

Untersuchung des Enthalpie-Entropie-Kompensations-Effekts

Die Photoisomerisierung und thermische Rückreaktion der Verbindung wurden unter 365-nm-Bestrahlung untersucht, wobei ein Enthalpie-Entropie-Kompensations-Effekt beobachtet wurde . Dies könnte wertvolle Einblicke in die Thermodynamik photochemischer Reaktionen liefern.

Synthese von Derivaten

Die Verbindung kann zur Synthese von Derivaten verwendet werden. Beispielsweise wird 4-Hydroxybenzylidenaceton zur Synthese von 4-(4-Hydroxy-phenyl)-butan-2-on verwendet . Diese Reaktion benötigt die Reagenzien Cyclohexan und AlCl3 sowie das Lösungsmittel CH2Cl2 .

Untersuchung von Effekten der eingeschränkten Umgebung

Aufgrund des ausgeprägten Einflusses der eingeschränkten Umgebung auf die photochemischen Eigenschaften von 4-Hydroxybenzylidenimidazolinon (HBI), einem GFP-verwandten Chromophor, wurden Imidazolidinon- und Imidazothiazolon-Analoga untersucht . Diese Verbindung könnte verwendet werden, um die Auswirkungen von eingeschränkten Umgebungen auf photochemische Eigenschaften weiter zu verstehen.

Untersuchung biochemischer Systeme

Die hergestellten Verbindungen könnten als wertvolles Werkzeug für die detaillierte Untersuchung physikalisch-chemischer, biochemischer oder biologischer Systeme angesehen werden . Dazu könnte die Untersuchung der Wechselwirkungen zwischen der Verbindung und verschiedenen Biomolekülen gehören oder die Verwendung der Verbindung als Sonde zur Untersuchung der Struktur und Dynamik biologischer Systeme.

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDDIBZITPTASO-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80171-33-1 | |

| Record name | 2,4-Imidazolidinedione, 5-((4-hydroxyphenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080171331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[(2-chlorophenyl)methyl-methylamino]methyl]-N2-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1223793.png)

![3-(1H-indol-3-yl)propanoic acid [2-[tert-butyl-(phenylmethyl)amino]-2-oxoethyl] ester](/img/structure/B1223796.png)

![N-[2-[(cyclohexylamino)-oxomethyl]phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1223803.png)

![N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1223814.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B1223817.png)